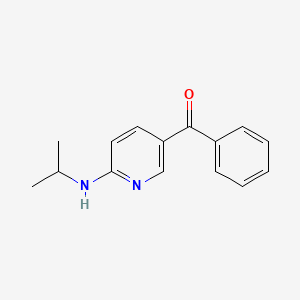

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone

Description

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is a pyridine-derived compound featuring a phenyl methanone group at position 3 and an isopropylamino substituent at position 6 of the pyridine ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound is synthesized via nucleophilic substitution, as demonstrated by the reaction of isopropylamine with a pyridine precursor, yielding an 82% product under optimized conditions .

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

phenyl-[6-(propan-2-ylamino)pyridin-3-yl]methanone |

InChI |

InChI=1S/C15H16N2O/c1-11(2)17-14-9-8-13(10-16-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,17) |

InChI Key |

TVTHUHDKKKOYHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone typically involves the condensation of an appropriate pyridine derivative with an isopropylamine and a phenylmethanone precursor. One common method involves the use of β-enaminones, which are prepared by the condensation of aryl/heteroaryl methyl ketones with dimethylformamide dimethylacetal (DMA-DMF) under reflux conditions . The β-enaminones are then reacted with ammonium acetate in the presence of a Lewis acid catalyst, such as CeCl3·7H2O–NaI, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridin-3-yl-methanones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Copper catalysis with water as the oxygen source under mild conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

Oxidation: Pyridin-3-yl-methanones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : It has shown promise against various pathogens, making it a candidate for developing new antibiotics.

Case Study Example :

A study evaluated the compound's efficacy against multiple cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the compound's ability to induce oxidative stress in cancer cells .

The compound's interactions with biological targets are crucial for understanding its pharmacological potential. Techniques such as:

- Molecular Docking : Used to predict binding affinities to specific receptors.

- Surface Plasmon Resonance : Evaluates real-time interactions with target proteins.

These studies help elucidate its mechanism of action and identify therapeutic targets.

Chemical Synthesis

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone serves as a building block in synthetic pathways to create more complex molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) allows chemists to modify its structure to enhance biological properties or create analogs .

Industrial Applications

In addition to pharmaceutical uses, this compound has applications in the production of specialty chemicals:

- Dyes and Pigments : Its unique chemical properties make it suitable for manufacturing colorants.

- Fine Chemicals : Used as intermediates in the synthesis of various industrial compounds.

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Anticancer | HeLa Cells | 10 | Induces apoptosis via oxidative stress |

| Antimicrobial | E. coli | 5 | Effective against gram-negative bacteria |

| Antifungal | Candida albicans | 15 | Inhibits growth at higher concentrations |

Structural Analog Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl substituent | Selective mGluR5 antagonism |

| 4-Amino-N-(pyridin-3-yl)benzamide | Amine substituted benzamide | Significant anti-inflammatory properties |

| 3-(Isopropylamino)pyridine | Isopropylamino on pyridine | Studied for neuroprotective effects |

Mechanism of Action

The mechanism of action of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Biological Activity

(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isopropylamino group and is connected to a phenyl group through a ketone functional group. This unique structure contributes to its diverse biological activities.

1. Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. Research has shown that similar compounds exhibit significant cytotoxic effects, suggesting potential as an anticancer agent.

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 5.0 | HeLa |

| Compound B | 3.2 | MCF-7 |

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

3. Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, potentially inhibiting pathways involved in inflammation, such as COX enzymes.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Binding : Molecular docking studies suggest that the compound binds to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value of approximately 4.5 µM against MCF-7 cells, showcasing its potential as a lead compound for further development . -

Antimicrobial Assessment :

In vitro tests demonstrated the compound's effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The observed MIC values suggest it could be a candidate for developing new antimicrobial agents . -

Inflammation Model :

In animal models of inflammation, this compound significantly reduced swelling and inflammatory markers compared to control groups, indicating its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone?

- Methodology :

-

Step 1 : Introduce the isopropylamino group via nucleophilic substitution. For example, react 6-chloropyridin-3-yl derivatives with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) .

-

Step 2 : Couple the intermediate with a phenyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) with a palladium catalyst. A phenylboronic acid derivative and a base (e.g., Na2CO3) in THF/water mixtures are typical conditions .

-

Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterize using NMR and FT-IR .

- Example Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Isopropylamine, DMF, 80°C | 65–75 | |

| 2 | Pd(PPh3)4, Na2CO3, THF/H2O | 70–85 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry of the pyridine ring and isopropylamino group. Aromatic protons typically appear at δ 7.0–8.5 ppm, while isopropyl CH3 groups resonate at δ 1.2–1.4 ppm .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

- HRMS : Validate molecular formula (C15H16N2O) with high-resolution mass accuracy (error < 2 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the isopropylamino group?

- Methodology :

-

Catalyst Screening : Test alternatives to traditional bases, such as K2CO3 or Cs2CO3, to enhance nucleophilicity .

-

Solvent Effects : Compare DMSO (high polarity) vs. THF (moderate polarity) to improve solubility of intermediates .

-

Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 minutes vs. 8 hours under reflux) .

- Data Contradiction Analysis :

-

If yields vary across studies, assess purity of starting materials (HPLC >98%) or trace moisture levels (use molecular sieves in hygroscopic solvents) .

Q. What strategies resolve contradictory spectroscopic data for the carbonyl group?

- Methodology :

- 2D NMR (HSQC/HMBC) : Map carbonyl (C=O) correlations to adjacent protons, distinguishing it from potential ketone impurities .

- Computational Modeling : Compare experimental FT-IR peaks with DFT-calculated vibrational frequencies (e.g., Gaussian 16 software) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals (solvent: dichloromethane/hexane) .

Q. What in vitro assays are suitable for evaluating bioactivity?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases (IC50 determination via fluorescence-based protocols) .

- Cell Viability (MTT Assay) : Screen for anticancer activity in HeLa or MCF-7 cell lines (48-hour exposure, triplicate measurements) .

- Molecular Docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .

Safety and Handling

Q. What precautions are critical during synthesis and handling?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods when working with volatile solvents (e.g., THF, DMF) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal (consult institutional EH&S guidelines) .

Functionalization and Applications

Q. How can selective functionalization of the pyridine ring be achieved?

- Methodology :

- Electrophilic Aromatic Substitution : Use HNO3/H2SO4 for nitration at the 4-position (monitor via TLC) .

- Protection/Deprotection : Temporarily block the isopropylamino group with Boc anhydride to direct reactions to the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.